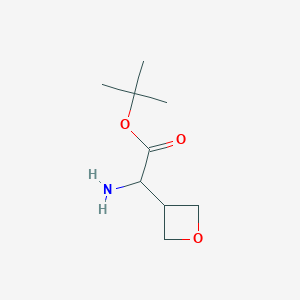
tert-Butyl 2-amino-2-(oxetan-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-amino-2-(oxetan-3-yl)acetate is an organic compound that features an oxetane ring, which is a four-membered cyclic ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for tert-Butyl 2-amino-2-(oxetan-3-yl)acetate are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-amino-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxetane ring to other cyclic structures.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can lead to ring-opened products.
Applications De Recherche Scientifique
tert-Butyl 2-amino-2-(oxetan-3-yl)acetate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-amino-2-(oxetan-3-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester and amino groups can also interact with biological molecules, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2-(oxetan-3-ylidene)acetate: Similar in structure but lacks the amino group.
tert-Butyl (3-(aminomethyl)oxetan-3-yl)carbamate: Contains a carbamate group instead of an ester.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Features a piperidine ring instead of an oxetane ring.
Uniqueness
tert-Butyl 2-amino-2-(oxetan-3-yl)acetate is unique due to the presence of both an oxetane ring and an amino group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-(oxetan-3-yl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7(10)6-4-12-5-6/h6-7H,4-5,10H2,1-3H3 |
Clé InChI |
JGEBSZPPRJLLDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1COC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


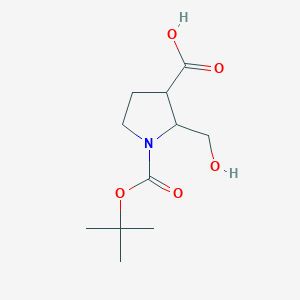
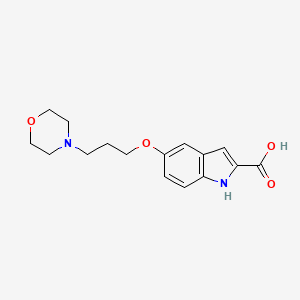
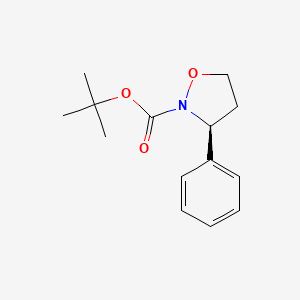
![rel-Methyl (2'S,3R,7a'R)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B12945191.png)
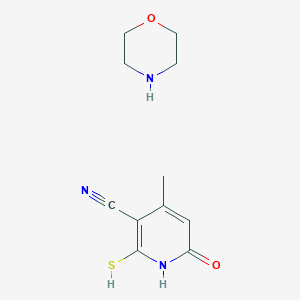
![2,3,5,8-Tetrahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12945195.png)
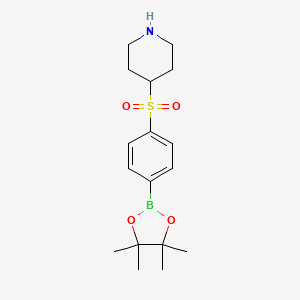
![1-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12945209.png)
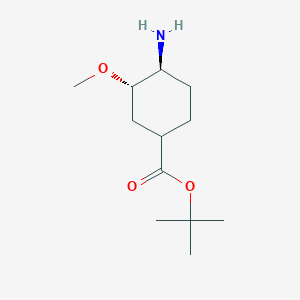
![(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12945230.png)
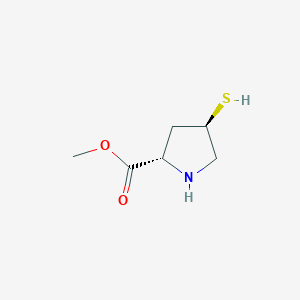
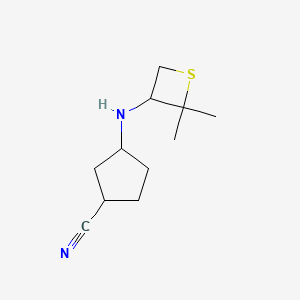
![3-(4-(1-Amino-2,4-dicyanobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)phenyl)propanoic acid](/img/structure/B12945249.png)
![1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-](/img/structure/B12945256.png)
